2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide
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Overview
Description
2-({4-ETHYL-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}ACETOHYDRAZIDE is a complex organic compound that features a combination of pyrazole, triazole, and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-ETHYL-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone.
Formation of the Triazole Ring: The pyrazole intermediate is then reacted with an appropriate nitrile to form the triazole ring.
Introduction of the Sulfanyl Group: The triazole intermediate is further reacted with a thiol to introduce the sulfanyl group.
Formation of the Hydrazide: The final step involves the reaction of the sulfanyl-triazole intermediate with an acyl hydrazide to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the hydrazide group, potentially leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and triazole rings, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazole and triazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound is of interest for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Biological Research: The compound can be used as a tool to study various biological processes, particularly those involving the pyrazole and triazole rings.
Industrial Applications: The compound may have applications in the development of new materials, particularly those with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({4-ETHYL-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}ACETOHYDRAZIDE is not fully understood, but it is believed to involve interactions with various molecular targets, including enzymes and receptors. The compound’s unique structure allows it to interact with multiple pathways, potentially leading to a range of biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-({4-ETHYL-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}ACETOHYDRAZIDE
- **2-({4-ETHYL-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}ACETOHYDRAZIDE
Uniqueness
The uniqueness of 2-({4-ETHYL-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}ACETOHYDRAZIDE lies in its combination of functional groups, which allows it to interact with a wide range of molecular targets
Properties
Molecular Formula |
C19H17F6N7OS |
---|---|
Molecular Weight |
505.4 g/mol |
IUPAC Name |
2-[[4-ethyl-5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C19H17F6N7OS/c1-3-32-16(13-8-14(19(23,24)25)30-31(13)2)28-29-17(32)34-10-15(33)27-26-9-11-6-4-5-7-12(11)18(20,21)22/h4-9H,3,10H2,1-2H3,(H,27,33)/b26-9+ |
InChI Key |
QXWXRLWBPFBOFB-JQAMDZJQSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=C2C(F)(F)F)C3=CC(=NN3C)C(F)(F)F |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2C(F)(F)F)C3=CC(=NN3C)C(F)(F)F |
Origin of Product |
United States |
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